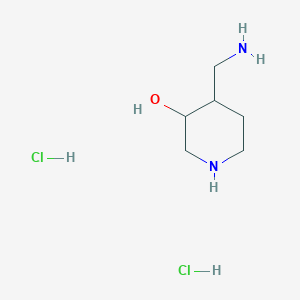

4-(Aminomethyl)piperidin-3-ol;dihydrochloride

Description

4-(Aminomethyl)piperidin-3-ol dihydrochloride (CAS: 2068137-89-1) is a piperidine derivative with an aminomethyl group at the 4-position and a hydroxyl group at the 3-position of the ring. Its molecular formula is C₆H₁₆Cl₂N₂O, and it has a molecular weight of 203.11 g/mol . The compound exists as the cis isomer, which may influence its stereochemical interactions in biological systems. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

4-(aminomethyl)piperidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c7-3-5-1-2-8-4-6(5)9;;/h5-6,8-9H,1-4,7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBYUDCKMJXCLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CN)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Synthesis via Cyanide Addition and Hydrogenation (Patent CN110563687B)

One industrially promising method involves a four-step synthesis starting from a precursor compound (referred to as compound 1) and sodium cyanide in N,N-dimethylformamide (DMF), followed by sequential reactions to yield 4-(aminomethyl) chroman-3-ol, a closely related compound structurally analogous to 4-(aminomethyl)piperidin-3-ol.

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reaction of compound 1 with sodium cyanide in DMF | 120 °C, 4 h | 16.32 (compound 2) | Formation of nitrile intermediate |

| 2 | Reaction of compound 2 with ethyl bromoacetate in acetone with potassium carbonate | 25-120 °C, 4 h | 89.4 (compound 3) | Alkylation step |

| 3 | Reaction of compound 3 with sodium in acetone | 110 °C, 4 h | Not isolated | Reduction step |

| 4 | Hydrogenation of compound 4 with ammonia water and Raney nickel | 50 psi H2, 50 °C, 4 h | Final product (compound 5) | Amination and reduction |

Summary:

- This method emphasizes the use of accessible raw materials and relatively mild reaction conditions.

- The overall yield is moderate, with the second step showing the highest yield.

- The process is scalable and suitable for industrial application due to controlled reaction parameters and relatively safe reagents.

- The hydrogenation step under pressure with Raney nickel is critical for the final amination and reduction to the target compound.

Asymmetric Synthesis Approaches for Chiral 4-Amino-3-hydroxy Piperidine Derivatives

Research has explored stereoselective synthesis routes to obtain chiral forms of 4-(aminomethyl)piperidin-3-ol derivatives, which are important for biological activity.

- Rhodium(I)-catalyzed asymmetric hydrogenation to introduce stereochemistry at the amino alcohol moiety.

- Use of chiral starting materials such as 2-deoxy-D-ribose to exploit existing stereochemistry.

- Biocatalytic and classical resolution techniques to separate enantiomers from racemic mixtures.

- These methods allow precise control over relative and absolute stereochemistry.

- The Rh(I) catalysis method provides a novel approach to asymmetric hydrogenation.

- Resolution techniques offer alternative routes when asymmetric synthesis is challenging.

While these approaches focus more on stereochemical control than bulk synthesis, they are essential for preparing enantiomerically pure 4-(aminomethyl)piperidin-3-ol derivatives for pharmaceutical applications.

Green Chemistry Approach in Synthesis of 4-Aminomethyl-1-(2-Phenylethyl)-piperidin-4-ol

A recent study aimed at improving the environmental profile of the synthesis process introduced aqueous ammonia as a safer and greener reagent alternative for the amination step in the synthesis of 4-aminomethyl-piperidin-4-ol derivatives.

- Replacement of hazardous reagents with aqueous ammonia reduces toxic waste.

- The process is cost-effective and suitable for bulk scale production.

- The final product meets International Council for Harmonisation (ICH) purity standards.

- This method was developed in the context of synthesizing intermediates for Fenspiride hydrochloride, a pharmaceutical agent.

Related Preparation Techniques from Analogous Piperidine Derivatives

Studies on related compounds such as 4-(Dimethylamino)piperidine dihydrochloride provide insights into hydrogenation and substitution reactions relevant to 4-(aminomethyl)piperidin-3-ol synthesis.

| Reagent | Solvent | Temperature | Time | Outcome |

|---|---|---|---|---|

| Pd/C catalyst with hydrogen | Water/isopropyl alcohol | 20 °C | 22 h | Reduction of amino groups |

| Pd/C catalyst with hydrogen | Methanol | Room temp | 48 h | Hydrogenation of benzyl protecting groups |

| Triethylamine base | Tetrahydrofuran (THF) | 75 °C | 12 h | Nucleophilic substitution |

These methods highlight the importance of catalytic hydrogenation and basic conditions for functional group transformations on piperidine rings, which are applicable in the preparation of 4-(aminomethyl)piperidin-3-ol dihydrochloride.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)piperidin-3-ol;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding piperidinones.

Reduction: Reduction reactions can convert it back to its parent piperidine derivative.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .

Scientific Research Applications

4-(Aminomethyl)piperidin-3-ol dihydrochloride is related to 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds (APPAMP compounds), which have various therapeutic applications .

General Information:

- Related Compounds The compounds are related to 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol .

- Formula These compounds have a specific structural formula where -R3, -R6, and -R7 are defined .

- Purity APPAMP compounds can be in substantially purified form, such as at least 50% by weight, and up to 99% by weight .

Therapeutic Applications of APPAMP Compounds:

- CDK Inhibition These compounds inhibit cyclin-dependent kinases (CDKs) like CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, CDK9, CDK10, CDK11, CDK12, and CDK13 .

- Disorder Treatment They are used to treat disorders associated with CDK, inappropriate CDK activity, CDK mutation or overexpression, and upstream pathway activation of CDK .

- Specific Disorders These include proliferative disorders, cancer, viral infections (including HIV), neurodegenerative disorders (Alzheimer's and Parkinson's), ischaemia, renal diseases, cardiovascular disorders (atherosclerosis), and autoimmune disorders (rheumatoid arthritis) .

- Methods of Treatment APPAMP compounds are used in methods of treatment for disorders by administering a therapeutically effective amount to a subject in need .

Methods Involving APPAMP Compounds:

- Composition Preparation Used in methods for preparing pharmaceutical compositions by mixing an APPAMP compound with a pharmaceutically acceptable carrier or diluent .

- CDK Function Inhibition Used to inhibit CDK function in vitro or in vivo by contacting cells with an effective amount of an APPAMP compound .

- Cell Regulation Used to regulate cell proliferation, inhibit cell cycle progression, and promote apoptosis in vitro or in vivo .

Other Piperidine Derivatives and Their Applications:

- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These are potent and orally bioavailable inhibitors of PKB, useful as antitumor agents. They modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

- 4-(Aminomethyl)piperidine (4-AMP): This can be used in the synthesis of Schiff bases and is a trifunctional amine for the preparation of linear poly(amido .

- 4-Hydroxypiperidine derivatives: These derivatives exhibit high in vitro potencies toward the guinea pig H3 receptor and have been evaluated for their affinity to recombinant rat and human histamine H3 receptors .

Mechanism of Action

The exact mechanism of action of 4-(Aminomethyl)piperidin-3-ol;dihydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved are still under investigation, but it is believed to modulate neurotransmitter systems and inhibit specific enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Derivatives

4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride (CAS: 1909336-47-5)

- Structure : Features a piperidin-2-one core (a six-membered ring with a ketone group) and a methyl group at the 1-position.

- Molecular Weight : 215.12 g/mol .

- The methyl substituent at the 1-position introduces steric hindrance, which may affect binding interactions in drug-receptor complexes.

5-Fluoro-2-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine Dihydrochloride

- Structure : Combines a piperidine ring with a 1,2,4-oxadiazole-pyridine moiety and a fluorine substituent.

- The extended heterocyclic system contrasts with the simpler hydroxyl/aminomethyl substitution in the target compound.

Pyrrolidine and Other Heterocyclic Derivatives

4-(Aminomethyl)pyrrolidin-3-one-O-methyloxime Dihydrochloride

- Structure: A pyrrolidin-3-one ring (five-membered) with an aminomethyl group and an O-methyloxime functional group.

- Synthesis : Produced in a 39.6% overall yield via a multi-step route involving Dieckmann cyclization and reduction .

- Key Differences: The smaller pyrrolidine ring may confer faster metabolic clearance compared to piperidine derivatives.

Buflomedil Hydrochloride (CAS: 35543-24-9)

Physicochemical and Application-Based Analysis

Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Considerations |

|---|---|---|---|---|

| 4-(Aminomethyl)piperidin-3-ol diHCl | C₆H₁₆Cl₂N₂O | 203.11 | -OH, -CH₂NH₂ | High water solubility (salt form) |

| 4-(Aminomethyl)-1-methylpiperidin-2-one diHCl | C₇H₁₆Cl₂N₂O | 215.12 | -C=O, -CH₃ | Moderate polarity due to ketone |

| 5-Fluoro-2-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine diHCl | C₁₃H₁₆Cl₂FN₅O | 368.22 | -F, oxadiazole | Enhanced metabolic stability |

Biological Activity

4-(Aminomethyl)piperidin-3-ol dihydrochloride, also known as cis-4-(aminomethyl)piperidin-3-ol dihydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C6H14Cl2N2O

- CAS Number : 2007924-95-8

- Molecular Weight : 189.10 g/mol

The biological activity of 4-(aminomethyl)piperidin-3-ol dihydrochloride is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. Notably, it has been studied for its potential effects on:

- GABA Receptors : The compound acts as an agonist at GABA_A receptors, which are critical for inhibitory neurotransmission in the central nervous system (CNS). Research indicates that it selectively activates certain subtypes of these receptors, potentially leading to anxiolytic effects .

- PKB Signaling Pathway : Inhibitors derived from piperidine structures have shown promise in targeting the PKB signaling pathway, which is often dysregulated in cancer. This pathway is crucial for cell survival and proliferation .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for further development in treating infections. Studies have demonstrated its efficacy against various bacterial strains, suggesting a multifaceted mechanism involving disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Antitumor Activity

Research has highlighted the potential of 4-(aminomethyl)piperidin-3-ol dihydrochloride as an antitumor agent. In vitro studies have shown that it can inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations, supporting its use as a lead compound in antibiotic development .

- Cancer Cell Studies : In a series of experiments on human tumor xenografts in mice, 4-(aminomethyl)piperidin-3-ol dihydrochloride demonstrated substantial tumor growth inhibition compared to control groups. The mechanism was linked to modulation of the PKB pathway, highlighting its potential as an anticancer therapeutic .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| GABA_A Agonist | Activates specific GABA receptor subtypes |

Table 2: Mechanistic Insights

| Mechanism | Target | Effect |

|---|---|---|

| GABA_A Activation | CNS Receptors | Anxiolytic effects |

| PKB Pathway Inhibition | Cancer Cell Signaling | Reduced cell proliferation |

Q & A

Q. Why do stability studies show discrepancies under accelerated conditions (e.g., 40°C/75% RH)?

- Root cause : Hydrolysis of the aminomethyl group or HCl loss. Mitigate via:

- Lyophilization : For long-term storage, lyophilize aliquots and test stability via forced degradation studies ( notes chemical stability in dry environments) .

Ecological and Regulatory Considerations

Q. What ecotoxicological assessments are required for disposal?

- Protocols :

- OECD 201/202 tests : Assess algal and Daphnia magna toxicity. recommends professional waste management due to potential bioaccumulation risks .

Q. How to align synthesis with green chemistry principles?

- Solutions :

- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME).

- Catalyst recycling : Recover Pd/C via filtration for reuse ( references catalytic steps) .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 292.2 g/mol | |

| Solubility (Water) | >10 mg/mL (25°C) | |

| Recommended Storage | Room temp., desiccated, inert gas | |

| Acute Toxicity (LD50, oral) | Not classified (insufficient data) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.